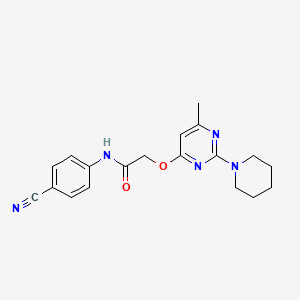![molecular formula C19H19N5O2 B2655067 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline CAS No. 2415554-79-7](/img/structure/B2655067.png)
6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline, also known as MPPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, which has led to an increased interest in its potential uses.
Mécanisme D'action
The mechanism of action of 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline is not fully understood, but it is believed to involve the inhibition of protein kinases. This inhibition can lead to the suppression of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline can induce cell death in various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. In addition, 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline in lab experiments is that it has been shown to be effective in inducing cell death in various cancer cell lines. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for the study of 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline, including:
1. Further investigation of its mechanism of action and potential side effects.
2. Exploration of its potential use in combination with other cancer treatments.
3. Development of more efficient synthesis methods for 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline.
4. Investigation of its potential use in other diseases, such as inflammatory disorders.
5. Exploration of its potential use as a fluorescent probe in imaging studies.
6. Development of 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline derivatives with improved efficacy and reduced toxicity.
In conclusion, 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline is a promising compound that has shown potential for use in various scientific research applications. Its ability to induce cell death in cancer cells and its anti-inflammatory effects make it an interesting candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects before it can be used in clinical settings.
Méthodes De Synthèse
The synthesis of 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline involves several steps, starting with the reaction of 2-chloro-6-methoxyquinoline with piperazine to form 2-(4-piperazin-1-yl)quinoline-6-methanol. This intermediate is then reacted with pyrimidine-2-carboxylic acid to form 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline.
Applications De Recherche Scientifique
6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging studies. It has also been investigated for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
(6-methoxyquinolin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-26-14-3-4-17-16(13-14)15(5-8-20-17)18(25)23-9-11-24(12-10-23)19-21-6-2-7-22-19/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDCQLUXRAITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

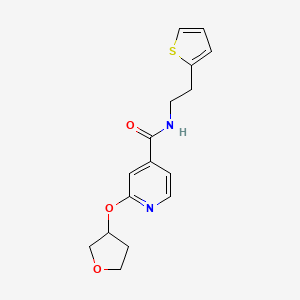
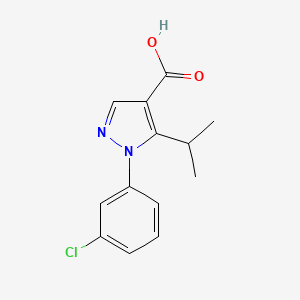

![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)
![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)
![2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2654993.png)

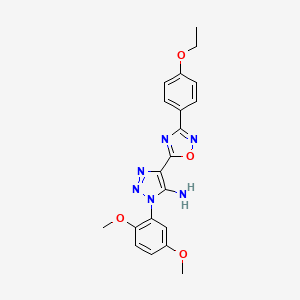

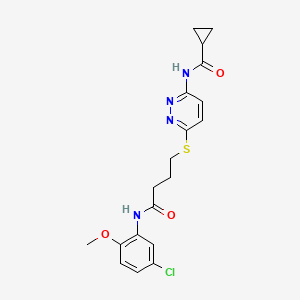

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2655002.png)
